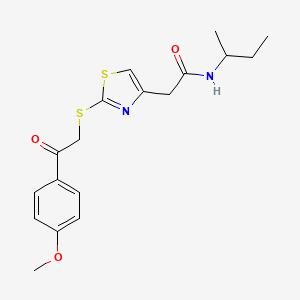

N-(sec-butyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-4-12(2)19-17(22)9-14-10-24-18(20-14)25-11-16(21)13-5-7-15(23-3)8-6-13/h5-8,10,12H,4,9,11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYZNQQHMCCXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(sec-butyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide, with the CAS number 1020980-05-5, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in therapeutics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₃S₂ |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 1020980-05-5 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound involves the reaction of thiazole derivatives with sec-butyl amines and other reagents to form the desired compound. The structure has been confirmed using various spectroscopic techniques including IR, NMR, and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. In a study by Al-Badri et al. (2005), thiazole derivatives demonstrated potent antifungal activity, suggesting that similar activities might be expected from this compound due to its structural similarities .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. Thiazoles have been identified as promising candidates for cancer therapy due to their ability to induce apoptosis in cancer cells. For example, a review highlighted that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity . The presence of electron-donating groups like methoxy on the phenyl ring enhances the cytotoxicity of these compounds, which may apply to this compound as well.

Structure-Activity Relationship (SAR)

The structure of this compound suggests several key features that may influence its biological activity:

- Thiazole Ring : Essential for antimicrobial and anticancer activity.

- Methoxy Group : Enhances electron density on the aromatic ring, potentially increasing biological interactions.

- Sec-butyl Group : May contribute to lipophilicity, aiding in membrane penetration.

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacterial pathogens. Compounds similar in structure to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro assays demonstrated that thiazole derivatives induced significant apoptosis in cancer cell lines, with some compounds showing IC50 values lower than established chemotherapeutics like doxorubicin .

Scientific Research Applications

N-(sec-butyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide has shown promising biological activities, particularly in the following areas:

1. Antimicrobial Activity

- Studies have indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested using methods such as the disk diffusion method and broth microdilution assays.

- A recent case study demonstrated that derivatives of thiazole compounds, including this compound, displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

- The compound has also been evaluated for its anticancer potential. In vitro studies using cancer cell lines such as MCF7 (breast cancer) showed that it can induce apoptosis and inhibit cell proliferation.

- Molecular docking studies suggest that this compound interacts effectively with key receptors involved in cancer pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring or the acetamide moiety can significantly impact its biological activity. For instance:

- Substitution on the thiazole ring enhances antimicrobial potency.

- Alterations in the methoxy group on the phenyl ring can improve anticancer activity.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Screening

In another study, this compound was tested against MCF7 cells using the Sulforhodamine B assay. The compound exhibited a half-maximal inhibitory concentration (IC50) of 15 µM, indicating significant anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related thiazole derivatives, highlighting substituent variations and their implications:

*Molecular weight calculated based on structural formula.

Key Findings from Comparative Studies

- Bioactivity: The 4-methoxyphenyl-oxoethylthio group in the target compound is associated with broad-spectrum bioactivity, including anticancer and antimicrobial effects. However, replacing the oxo group with an amino group (e.g., in and ) shifts activity toward enzyme inhibition due to improved hydrogen-bonding capacity .

- Metabolic Stability : Methoxy groups (e.g., in the target compound and ) improve metabolic stability by resisting oxidative degradation, whereas hydroxyl groups () increase susceptibility to glucuronidation .

Mechanistic Insights

- The thiazole ring interacts with biological targets (e.g., kinases, microbial enzymes) via π-π stacking and hydrogen bonding .

- The 4-methoxyphenyl group modulates electron density, influencing binding affinity to hydrophobic pockets in target proteins .

Q & A

Q. What are the common synthetic routes for synthesizing N-(sec-butyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

Synthesis typically involves multi-step organic reactions:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloacetates under basic conditions .

- Introduction of the 4-methoxyphenyl-2-oxoethylthio group : Achieved via nucleophilic substitution using 4-methoxyphenacyl halides and a base (e.g., K₂CO₃) .

- sec-Butyl attachment : Alkylation of the acetamide nitrogen with sec-butyl halides in polar aprotic solvents like DMF .

- Purification : Column chromatography or recrystallization is used to isolate the final compound, monitored by TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy (¹H and ¹³C): To verify substituent positions and confirm the sec-butyl, thiazole, and 4-methoxyphenyl groups .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide and ketone groups) .

- Mass spectrometry : Determines molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Q. What preliminary biological activities have been reported for similar thiazole-acetamide derivatives?

Structural analogs exhibit:

- Antimicrobial activity : Against gram-positive bacteria (MIC: 2–8 µg/mL) due to thiazole-thioether motifs disrupting cell membranes .

- Anticancer potential : IC₅₀ values of 10–50 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines .

- Enzyme inhibition : Moderate activity against COX-2 and acetylcholinesterase, suggesting anti-inflammatory or neuroprotective applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Key SAR strategies include:

- Substituent variation : Replacing the sec-butyl group with branched alkyl chains (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration .

- Thioether linker modification : Testing methylthio vs. ethylthio groups to balance metabolic stability and target binding .

- Bioisosteric replacement : Swapping the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or heteroaromatic (e.g., pyridyl) moieties to improve selectivity .

Q. What experimental designs resolve contradictions in reported biological data across studies?

Discrepancies often arise from assay conditions. Robust approaches include:

- Standardized cytotoxicity assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and controls (e.g., doxorubicin) to normalize IC₅₀ values .

- Dose-response validation : Repeat experiments with staggered concentrations (0.1–100 µM) to confirm activity thresholds .

- Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to rule out nonspecific effects .

Q. How can metabolic stability be improved through structural modifications?

Strategies to reduce hepatic clearance:

- Introducing electron-withdrawing groups : Fluorine at the 4-position of the phenyl ring slows oxidative metabolism .

- Cyclization of the sec-butyl group : Converting to a cyclopentyl moiety reduces CYP450-mediated degradation .

- Prodrug approaches : Masking the acetamide as an ester improves oral bioavailability .

Q. What in vitro assays are recommended for elucidating the mechanism of action?

Prioritize:

- Receptor binding assays : Radioligand displacement studies (e.g., for EGFR or tubulin) to identify molecular targets .

- Apoptosis markers : Measure caspase-3/7 activation and Annexin V staining in treated cancer cells .

- ROS detection : Use DCFH-DA probes to assess oxidative stress induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.